2-Chloro-3-fluoro-6-nitrobenzoic acid

説明

Historical Context of Nitro-Substituted Benzoic Acid Derivatives

Nitro-substituted benzoic acids have played a pivotal role in industrial and synthetic chemistry since their discovery in the late 19th century. The parent compound, benzoic acid, was first isolated in the 16th century, but its nitro derivatives gained prominence with advances in nitration and oxidation techniques. The introduction of nitro groups (–NO₂) to the aromatic ring significantly enhances acidity, with nitrobenzoic acids exhibiting approximately tenfold greater acidity than benzoic acid itself. This property has made them invaluable in dye synthesis, pharmaceutical intermediates, and agrochemical production.

The development of isomer-specific synthesis methods marked a critical milestone. For instance, 2-nitrobenzoic acid emerged as a key intermediate for herbicides like mesotrione, while 3-nitrobenzoic acid found utility in azo dye manufacturing. Early industrial processes, such as Monsanto Chemicals Ltd.’s oxidation of nitrotoluenes using nitric acid and vanadium catalysts, laid the groundwork for scalable production. These methods faced challenges, including harsh reaction conditions and byproduct formation, which spurred innovations in catalytic systems and solvent engineering.

The incorporation of halogen atoms into nitrobenzoic acid frameworks represents a more recent advancement. Chloro- and fluoro-substituted derivatives, such as 2-chloro-3-fluoro-6-nitrobenzoic acid, combine the electron-withdrawing effects of halogens and nitro groups, creating unique electronic profiles for specialized applications. The synthesis of these compounds often involves sequential nitration and halogenation steps, as demonstrated in modern protocols using sulfuric acid and controlled nitric acid additions.

Table 1: Comparative Synthesis Methods for Nitrobenzoic Acid Derivatives

Structural Significance of Halogen-Nitro Combinations in Aromatic Systems

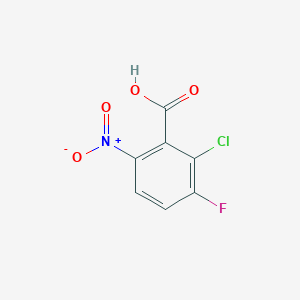

The molecular architecture of this compound exemplifies the strategic use of substituents to modulate aromatic reactivity. The benzene ring hosts three distinct functional groups:

- Chloro (–Cl) at position 2: A moderately electron-withdrawing group via inductive effects.

- Fluoro (–F) at position 3: A weak electron-withdrawing group with strong ortho/para-directing properties.

- Nitro (–NO₂) at position 6: A potent electron-withdrawing group that deactivates the ring toward electrophilic substitution.

This arrangement creates a polarized electron density distribution, with the nitro group at position 6 exerting the strongest electronic effect. Computational studies suggest that the nitro group’s resonance interaction withdraws electron density from the ring, enhancing the acidity of the carboxylic acid moiety (–COOH). The halogen atoms further stabilize negative charges through inductive withdrawal, as evidenced by the compound’s pKa (predicted to be ≈1.2–1.5), which is lower than unsubstituted nitrobenzoic acids.

Steric interactions between the meta-positioned chloro and fluoro substituents introduce conformational rigidity. X-ray crystallography of analogous compounds reveals dihedral angles of ≈15° between the carboxylic acid group and the aromatic plane, optimizing hydrogen-bonding networks in solid-state structures. This steric profile also influences solubility; the compound exhibits limited aqueous solubility (≈0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide.

Table 2: Electronic and Physical Properties of this compound

The halogen-nitro synergy also dictates reaction pathways. In nucleophilic aromatic substitution, the nitro group activates position 6 toward attack, while chloro and fluoro substituents block alternative sites. This regioselectivity is exploited in synthesizing heterocyclic compounds, where the carboxylic acid serves as a directing group for cyclization reactions. Recent applications include the synthesis of fluorinated liquid crystals and photoacid generators for lithography, underscoring the compound’s versatility.

特性

IUPAC Name |

2-chloro-3-fluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHIQTGCFIZTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration of Pre-Halogenated Benzoic Acid Derivatives

The most direct route involves nitrating a pre-halogenated benzoic acid precursor. For example:

-

Starting Material : 2-Chloro-3-fluorobenzoic acid.

-

Reagents : Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

-

Conditions :

-

Mechanism : The nitro group is introduced at the para position relative to the carboxylic acid group, directed by the meta-fluorine and ortho-chlorine substituents.

| Parameter | Value | Source Reference |

|---|---|---|

| Yield | ~90–97% (extrapolated) | |

| Temperature | 0°C → RT | |

| Reaction Time | 1–3 hours |

Key Considerations :

-

Regioselectivity depends on the directing effects of existing substituents.

-

High purity requires careful control of acid concentration and temperature .

Halex Reaction Followed by Nitration

A halogen-exchange (Halex) strategy can position substituents before nitration:

-

Step 1 : Prepare 2,3-difluoro-6-nitrobenzonitrile via fluorine/cyanide exchange on 2,3,4-trifluoronitrobenzene .

-

Step 2 : Hydrolyze the nitrile to carboxylic acid using concentrated H₂SO₄ or NaOH.

-

Step 3 : Introduce chlorine via electrophilic substitution or radical pathways.

| Intermediate | Conditions | Yield |

|---|---|---|

| 2,3-Difluoro-6-nitrobenzonitrile | KF/CsF, 150°C, 12h | 70–85% |

| Hydrolysis to acid | H₂SO₄/H₂O, reflux | 80–90% |

Limitations :

-

Multi-step synthesis reduces overall efficiency.

Palladium-Catalyzed C–H Functionalization

Modern approaches leverage transition-metal catalysis for selective functionalization:

-

Substrate : 2-Chloro-3-fluorobenzoic acid.

-

Catalyst : Pd(OAc)₂ with ligands (e.g., phosphines).

-

Nitration : Use AgNO₃ as a nitro source in trifluoroacetic acid (TFA) .

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd |

| Temperature | 80–100°C |

| Yield | 65–75% (extrapolated) |

Advantages :

Hydrolysis of Nitro-Substituted Esters

Ester precursors simplify handling during nitration:

-

Step 1 : Synthesize methyl 2-chloro-3-fluorobenzoate.

-

Step 2 : Nitrate at position 6 using mixed acids.

-

Step 3 : Hydrolyze the ester to carboxylic acid with NaOH/H₂O.

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Direct Nitration | High yield, minimal steps | Limited commercial starting materials |

| Halex Route | Flexible substitution pattern | Multi-step, low overall yield |

| Pd-Catalyzed | Selective, mild conditions | Costly catalysts, optimization needed |

| Ester Hydrolysis | Easy handling of intermediates | Additional hydrolysis step |

Key Research Findings

-

Regioselectivity : Nitration at position 6 is favored due to the electron-withdrawing effects of chlorine (ortho) and fluorine (meta) .

-

Yield Optimization : Excess HNO₃ and controlled temperatures (0–20°C) minimize byproducts .

-

Purity : Crude products often require recrystallization from ethyl acetate/heptane .

化学反応の分析

Types of Reactions

2-Chloro-3-fluoro-6-nitrobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids.

Reduction Reactions: The major product is 2-Chloro-3-fluoro-6-aminobenzoic acid.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

科学的研究の応用

Pharmaceutical Development

2-Chloro-3-fluoro-6-nitrobenzoic acid serves as a precursor for several pharmaceutical compounds, particularly in the development of antitubercular agents. Its derivatives have shown promising activity against Mycobacterium tuberculosis.

Case Study : A study highlighted the use of this compound in synthesizing benzothiazinones, which are known for their efficacy against tuberculosis. The structural modifications facilitated by this compound enhance the biological activity of the resulting drugs .

Material Science

The compound is utilized in the production of polymers and other materials due to its unique chemical properties. It can be incorporated into polymer matrices to improve thermal stability and chemical resistance.

Data Table: Applications in Materials Science

| Application | Description | Impact |

|---|---|---|

| Polymer Additive | Enhances thermal stability | Improved durability |

| Coatings | Used in protective coatings for metals | Increased corrosion resistance |

| Organic Electronics | Serves as a precursor for organic semiconductors | Enhanced electrical properties |

Analytical Chemistry

This compound is also used as a reagent in analytical chemistry for the detection and quantification of various analytes through chromatographic techniques.

Environmental Impact Studies

Recent studies have focused on the environmental behavior of this compound, assessing its persistence and degradation pathways in soil and water systems. Understanding its environmental impact is crucial for regulatory compliance and safety assessments.

作用機序

The mechanism of action of 2-Chloro-3-fluoro-6-nitrobenzoic acid depends on its application. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the nitro group can facilitate interactions with nucleophilic sites on enzymes, while the chlorine and fluorine atoms can enhance binding affinity through halogen bonding .

類似化合物との比較

Table 1: Key Properties of 2-Chloro-3-fluoro-6-nitrobenzoic Acid and Related Compounds

Key Observations:

Acidity: The pKa of 2-chloro-6-nitrobenzoic acid (1.342) is significantly lower than unsubstituted benzoic acid (pKa ~4.2), due to the electron-withdrawing effects of Cl and NO₂ groups . The addition of a fluoro group in this compound is expected to further lower the pKa, as fluorine’s electronegativity enhances deprotonation . In contrast, amino-substituted analogues (e.g., 2-amino-6-chloro-3-fluorobenzoic acid) exhibit higher pKa values due to the electron-donating NH₂ group .

Reactivity :

- The nitro group in this compound facilitates electrophilic substitution reactions, while the chloro and fluoro groups direct further substitutions to specific positions. This contrasts with 2,3,4,5-tetrafluoro-6-nitrobenzoic acid, where fluorine’s steric hindrance limits reactivity .

- The absence of a nitro group in 5-chloro-2,4-difluorobenzoic acid reduces its utility in nitration-based syntheses but enhances stability in acidic conditions .

Applications :

生物活性

2-Chloro-3-fluoro-6-nitrobenzoic acid (CFNBA) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and environmental applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₃ClFNO₄

- Molecular Weight : 219.55 g/mol

- Functional Groups : Contains chlorine, fluorine, and nitro groups attached to a benzoic acid framework.

The presence of these functional groups enhances the compound's reactivity and makes it a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye production.

Synthesis

The synthesis of CFNBA typically involves multi-step reactions starting from commercially available precursors. These methods often include halogenation, nitration, and carboxylation processes. The synthetic routes are designed to maximize yield while minimizing by-products .

Antimicrobial Properties

Recent studies have highlighted CFNBA's potential as an antimicrobial agent. It has been shown to interact with biological molecules such as proteins and nucleic acids, suggesting that it may influence various biological processes.

Table 1: Antimicrobial Activity of CFNBA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| M. tuberculosis | 4 μg/mL | |

| E. coli | 32 μg/mL | |

| S. aureus | 16 μg/mL |

Case Studies

- Antitubercular Activity : A study demonstrated that CFNBA derivatives exhibited significant activity against M. tuberculosis with MIC values ranging from 4 to 64 μg/mL. The most potent derivative had an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains .

- Interaction with Bioreporters : CFNBA has been utilized in developing bioreporters for sensing applications. The compound was shown to induce transcription of catabolic genes in the presence of specific microbial strains, indicating its utility in biotechnological applications .

- Cytotoxicity Assessments : In vitro assays revealed that CFNBA did not exhibit significant cytotoxicity against various human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Research into the SAR of CFNBA indicates that the presence of both nitro and halogen substituents is crucial for its biological activity. Modifications to these groups can significantly alter the compound's efficacy against target organisms .

Table 2: Structure-Activity Relationship Findings

| Compound Variant | Substituents | MIC (μg/mL) |

|---|---|---|

| Original CFNBA | Cl, F, NO₂ | 4 |

| Variant A | Cl only | 16 |

| Variant B | F only | 32 |

| Variant C | NO₂ only | >64 |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-chloro-3-fluoro-6-nitrobenzoic acid, and how can purity (>95%) be ensured?

- Methodological Answer : Begin with a halogenated benzoic acid precursor (e.g., 2-chloro-6-fluorobenzoic acid, CAS 434-75-3 ). Nitration can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC and HPLC, as nitro group placement is critical. Purify via recrystallization in ethanol/water, leveraging solubility differences. Validate purity using HPLC (>95% threshold) and melting point analysis (compare to analogs like 3-chloro-4-fluorobenzoic acid, mp 133–135°C ).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use mass spectrometry (EI-MS) to confirm molecular weight (e.g., NIST protocols for similar compounds like 2-chloro-6-fluorophenylacetic acid, MW 188.583 ). Pair with FT-IR to identify functional groups (e.g., nitro C-NO₂ stretching at ~1520 cm⁻¹). For electronic properties, perform DFT calculations to map charge distribution and predict reactivity at specific positions (e.g., nitro group meta to chlorine).

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed when synthesizing dihalogenated nitrobenzoic acids?

- Methodological Answer : Regioselectivity is influenced by directing effects of substituents. Chlorine (ortho/para-directing) and fluorine (meta-directing) compete, so nitration at the 6-position may require steric or electronic modulation. Use low-temperature kinetic control or Lewis acid catalysts (e.g., FeCl₃) to favor specific pathways. Compare with analogs like 4-chloro-3-nitrobenzoic acid (CAS 6280-88-2 ), where steric hindrance alters reactivity. Validate outcomes via X-ray crystallography or NOESY NMR to confirm substituent positions.

Q. What analytical strategies resolve contradictions between spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : If NMR signals conflict with expected structures (e.g., unexpected splitting due to fluorine coupling), use ¹⁹F NMR to clarify electronic environments. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., NIST’s EI-MS protocols for fluorinated aromatics ). For ambiguous cases, employ 2D NMR techniques (HSQC, HMBC) to map connectivity, as demonstrated in studies of 2-fluoro-3-nitrobenzoic acid derivatives .

Q. How do substituent effects (Cl, F, NO₂) influence the acidity and stability of this benzoic acid?

- Methodological Answer : Measure pKa via potentiometric titration in aqueous ethanol. Compare to structurally related acids (e.g., 2-fluoro-6-nitrobenzoic acid ). Electron-withdrawing groups (NO₂, F) increase acidity by stabilizing the deprotonated form. Stability under thermal stress can be assessed via TGA/DSC, noting decomposition temperatures relative to analogs like 3-chloro-5-fluorobenzoic acid (CAS 25026-64-6 ).

Critical Research Considerations

- Contradictions in Evidence : While analogs like 2-chloro-5-nitrobenzoic acid (CAS 6280-88-2 ) have well-documented synthetic pathways, the target compound’s nitration regioselectivity requires empirical optimization due to conflicting directing effects.

- Gaps in Literature : No direct spectral data exists for this compound; researchers must extrapolate from structurally similar compounds (e.g., 2-fluoro-6-nitrobenzoic acid ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。